(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCVZBTWGPUNFI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide typically involves the reaction of 4-isobutylbenzaldehyde with 2-thienylmethylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes:
The synthesis of (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide typically involves the reaction of 4-isobutylbenzaldehyde with 2-thienylmethylamine. This process is facilitated by a base to form an imine, which is then subjected to a Wittig reaction using a phosphonium ylide to yield the final product.
Chemical Reactions:
The compound can undergo various chemical transformations:
- Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.
- Reduction: Can be reduced to its corresponding amine derivatives using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur at the amide nitrogen with reagents such as amines and thiols.
Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.
Medicine
The therapeutic applications of this compound are being explored, particularly in the context of:
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential use in conditions such as arthritis or other inflammatory disorders.
- Pain Management: Due to its structural similarity to known analgesics, it may also have pain-relieving effects.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of derivatives related to this compound. The results showed significant inhibition of inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, demonstrating effectiveness comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with the target molecule, differing primarily in substituents and bioactivity profiles:
Key Structural and Functional Differences
a) Substituent Effects on Lipophilicity and Bioavailability
- The 4-isobutylphenyl group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to the 4-hydroxy-3-methoxyphenyl group in magnolamide (logP ≈ 2.8) . This suggests enhanced membrane permeability for the target molecule.
b) Electronic and Stereochemical Considerations
- The thienylmethyl group in the target compound introduces a sulfur atom, contributing to π-π stacking interactions and moderate electronegativity. This contrasts with the pyrrolidinylbutyl group in magnolamide, which provides hydrogen-bonding sites for antioxidant activity .
- The (E)-configuration in the acrylamide backbone ensures planar geometry, critical for π-system conjugation and stability.
Analytical Data Limitations
- Crystallographic Data: No single-crystal X-ray data are reported for the target compound. SHELX-based refinement (e.g., SHELXL) is commonly used for analogous structures but requires high-purity samples .
- Spectroscopic Characterization : Expected IR peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C-H bends (~700 cm⁻¹).
Biological Activity
(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article synthesizes findings from diverse studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a propenamide backbone with an isobutylphenyl group and a thienylmethyl substituent. Its molecular formula is with a molecular weight of approximately 285.43 g/mol. The presence of both aromatic and heterocyclic components suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the 4-isobutylphenyl moiety have exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were recorded at 6.25 µg/mL, indicating effective antimicrobial action .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 3 | 6.25 | S. aureus |
| Compound 9 | 6.25 | E. coli |
| Compound 13 | 6.25 | R. oryza |
| Compound 14 | 6.25 | P. citrum |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays, including the carrageenan-induced rat paw edema model. Compounds derived from ibuprofen, such as those containing the isobutylphenyl structure, have shown prolonged anti-inflammatory effects compared to their parent compounds .
- Study Findings : The derivatives demonstrated significant inhibition of edema formation, suggesting that the structural modifications enhance their pharmacological profile.
Analgesic Effects
In addition to anti-inflammatory properties, compounds related to this compound have also been investigated for analgesic effects. Studies indicate that these compounds can effectively reduce pain through mechanisms involving cyclooxygenase inhibition, particularly favoring COX-2 selectivity .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of ibuprofen bearing the isobutylphenyl moiety and assessed their pharmacological activities. The synthesized compounds were characterized using spectroscopic techniques such as NMR and IR spectroscopy, confirming the structural integrity and functional groups present .
Case Study 2: Comparative Analysis
Another investigation compared the anti-inflammatory and antimicrobial activities of various derivatives including this compound against standard drugs like ibuprofen. The results indicated that the new derivatives exhibited enhanced activity with lower ulcerogenic potential .
Q & A
Q. What are the recommended synthetic routes for (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide?
A two-step methodology can be adapted from analogous propenamide syntheses:
- Step 1 : Esterification of 4-isobutylbenzoic acid with a suitable alcohol (e.g., ethanol) under acidic catalysis to form the ethyl ester.
- Step 2 : Base-catalyzed condensation of the ester with a thienylmethylamine derivative (e.g., 2-thienylmethylamine) to yield the target compound. This approach is consistent with methods used for structurally related bromophenyl propenamides .
| Reagents | Conditions | Yield (Typical Range) |
|---|---|---|
| 4-Isobutylbenzoic acid | H₂SO₄, ethanol, reflux | 70-85% |
| 2-Thienylmethylamine | K₂CO₃, DMF, 80°C | 60-75% |
Q. How should researchers characterize the solubility and purity of this compound?
Solubility can be determined via systematic testing in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane), following protocols for similar propenamides . For purity assessment:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- Melting Point : Compare observed values with literature data for structural analogs (e.g., 160–165°C for bromophenyl derivatives) .
Q. What spectroscopic techniques are critical for structural confirmation?
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments. For example, the thienylmethyl group shows characteristic δ 4.5–4.8 ppm (CH₂) and aromatic protons at δ 6.9–7.3 ppm .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. How can contradictions in NMR or MS data be resolved during structural analysis?
Discrepancies in spectral assignments (e.g., overlapping proton signals) require advanced techniques:
- 2D NMR (HSQC/HMBC) : Resolve coupling patterns and confirm connectivity between the isobutylphenyl and thienylmethyl groups .
- Isotopic Labeling : Introduce deuterated analogs to isolate specific signals (e.g., for amide protons).
- Computational DFT Modeling : Compare experimental NMR shifts with simulated spectra (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., 200–250°C range for similar propenamides) .
- Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC over 48 hours.
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
The thienyl group may participate in Suzuki-Miyaura couplings. Design experiments to:
- Functionalize the thiophene ring with aryl/heteroaryl boronic acids.
- Monitor reaction kinetics under Pd(PPh₃)₄ catalysis in THF/H₂O .
- Analyze regioselectivity via NOESY to determine preferred coupling sites.
Q. How can computational methods predict the compound’s biological activity?
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to assess binding affinity.
- ADMET Prediction : Use SwissADME to evaluate permeability (LogP ~3.5) and cytochrome P450 interactions .
- QSAR Modeling : Correlate structural features (e.g., isobutyl hydrophobicity) with activity data from analogs .
Methodological Considerations
- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize oxidative byproducts .
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 188544-09-4) .
- Safety Protocols : Follow guidelines for handling amides (gloves, ventilation) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
